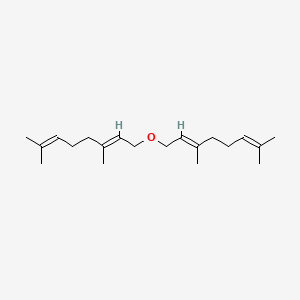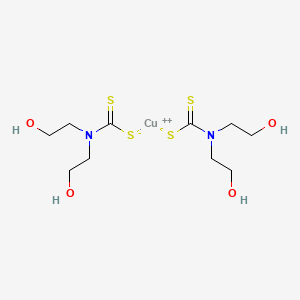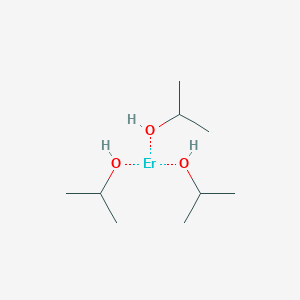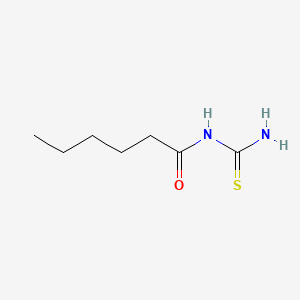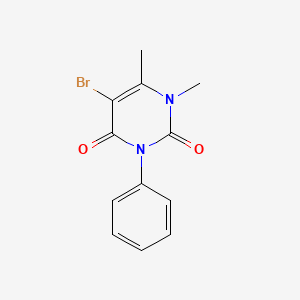
Uracil, 5-bromo-1,6-dimethyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a bromine atom at the 5th position, methyl groups at the 1st and 6th positions, and a phenyl group at the 3rd position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, typically involves the modification of the uracil ring through various chemical reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The presence of the phenyl group can facilitate cyclization reactions, leading to the formation of complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation, and aryl halides for arylation. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted uracil derivatives, while cyclization reactions can produce fused ring systems .
Wissenschaftliche Forschungsanwendungen
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets. The bromine atom and phenyl group can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromouracil: A brominated derivative of uracil that acts as an antimetabolite and can induce DNA mutations.
1,3-Dimethyluracil: A methylated derivative of uracil with applications in photochemistry and as a reagent in organic synthesis.
5-Fluorouracil: A fluorinated derivative of uracil used as a chemotherapeutic agent.
Uniqueness
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is unique due to the combination of bromine, methyl, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
32000-65-0 |
|---|---|
Molekularformel |
C12H11BrN2O2 |
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
5-bromo-1,6-dimethyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-10(13)11(16)15(12(17)14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI-Schlüssel |
ADTVPFMABWHJLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

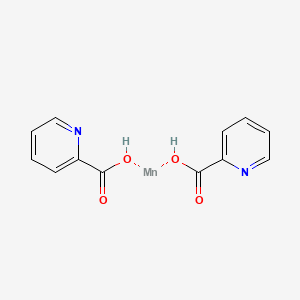
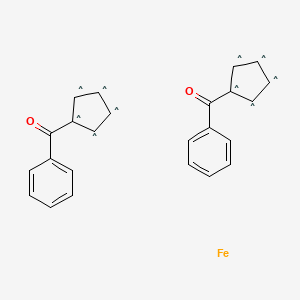
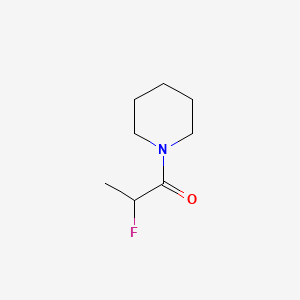
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
